N-(3-Bromo-5-formylphenyl)acetamide
Description
N-(3-Bromo-5-formylphenyl)acetamide is a brominated aromatic acetamide derivative characterized by a phenyl ring substituted with a bromine atom at the meta-position (C3) and a formyl group at the para-position (C5), linked to an acetamide moiety.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
N-(3-bromo-5-formylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrNO2/c1-6(13)11-9-3-7(5-12)2-8(10)4-9/h2-5H,1H3,(H,11,13) |
InChI Key |
IPYBYMRIOMCBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-formylphenyl)acetamide typically involves the reaction of 3-bromo-5-formylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:
[ \text{3-Bromo-5-formylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods and the use of catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-formylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: 3-Bromo-5-carboxyphenylacetamide.
Reduction: 3-Bromo-5-hydroxyphenylacetamide.
Scientific Research Applications
N-(3-Bromo-5-formylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Acetamides
*Calculated based on molecular formula.
- Substituent Influence :
- The formyl group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with methoxy or methyl groups in other analogs, which are electron-donating and improve lipophilicity .
- Bromine at the meta-position increases steric bulk and alters electronic properties compared to para-substituted brominated acetamides (e.g., ’s compound with a 4-bromophenyl group) .
Table 2: Activity Profiles of Selected Acetamide Derivatives
- Key Observations: Brominated acetamides with sulfonyl or triazole linkers (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration .
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